molecular formula C77H122N20O17 B586140 H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH CAS No. 143784-00-3

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH

Cat. No.: B586140
CAS No.: 143784-00-3
M. Wt: 1599.946
InChI Key: GJLDYJFNKAUGHT-HOLLTSQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH is a peptide composed of the amino acids alanine, asparagine, phenylalanine, leucine, valine, tryptophan, glutamic acid, isoleucine, valine, arginine, lysine, lysine, and proline. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the desired peptide are inserted into bacteria or yeast, which then express the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) for labeling.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Labeled peptides with fluorescent tags.

Scientific Research Applications

Peptides like H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH have diverse applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as signaling molecules or substrates for enzymes in biochemical assays.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as:

    Receptors: Binding to cell surface receptors to initiate signaling cascades.

    Enzymes: Acting as substrates or inhibitors of enzymatic activity.

    Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-NH2: Similar sequence but with an amide group at the C-terminus.

    H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OCH3: Similar sequence but with a methoxy group at the C-terminus.

Uniqueness

The uniqueness of H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus, which can influence its biological activity and interactions.

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLDYJFNKAUGHT-HOLLTSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H122N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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